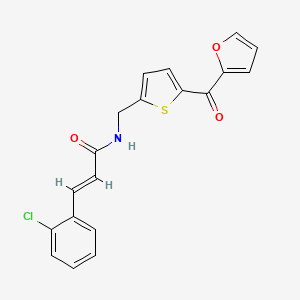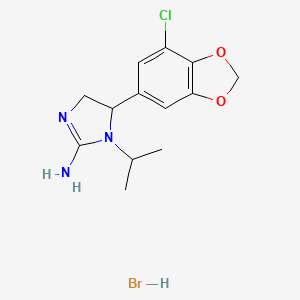
Methyl 4-(methoxycarbonyl)-3-((phenylcyclopentyl)carbonylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(methoxycarbonyl)-3-((phenylcyclopentyl)carbonylamino)benzoate, also known as MMPCB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMPCB is a member of the benzoic acid ester family and has a molecular weight of 429.51 g/mol.
Aplicaciones Científicas De Investigación
Photoinduced Intramolecular Charge Transfer
Research on substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes demonstrates the significance of substituents like methoxycarbonyl in influencing photochemical behavior. These findings suggest that compounds containing methoxycarbonyl groups, such as Methyl 4-(methoxycarbonyl)-3-((phenylcyclopentyl)carbonylamino)benzoate, may have applications in materials science, particularly in the design of photonic and electronic devices due to their ability to facilitate charge transfer upon light absorption (Yang et al., 2004).
Catalysis in Organic Synthesis
The compound has potential relevance in catalysis, as suggested by studies on the methoxycarbonylation of alkynes. For instance, the methoxycarbonylation of phenylethyne catalyzed by specific palladium complexes shows high activity and selectivity, producing linear products like methyl cinnamate. This indicates that methyl-substituted benzoates could be valuable intermediates or catalysts in synthetic organic chemistry for producing esters and diesters, which are important in various industrial applications (Magro et al., 2010).
Liquid Crystal Technology
In the field of liquid crystals, compounds with methoxycarbonyl groups and complex molecular structures exhibit mesophase behavior, which is critical for the development of displays and optical devices. Research on Schiff base/ester liquid crystal compounds demonstrates the role of substituents and molecular structure in determining mesophase stability and properties. This suggests potential applications of this compound in developing new materials for liquid crystal displays and other optoelectronic applications (Hagar et al., 2019).
Synthesis of Heterocyclic Systems
Compounds like Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl}-1-diazenyl) benzoate have been used in the synthesis of complex heterocyclic systems. These systems are fundamental in the development of pharmaceuticals and agrochemicals, indicating potential applications of related compounds in drug discovery and development (Moser et al., 2005).
Propiedades
IUPAC Name |
dimethyl 2-[(1-phenylcyclopentanecarbonyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-27-19(24)15-10-11-17(20(25)28-2)18(14-15)23-21(26)22(12-6-7-13-22)16-8-4-3-5-9-16/h3-5,8-11,14H,6-7,12-13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMMONFWYDSPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2712830.png)


![3-Methyl-7-[(3-methylphenyl)methyl]-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione](/img/structure/B2712836.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2712841.png)


![[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl]methanol](/img/structure/B2712844.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2712846.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2712848.png)
![(E)-1-benzyl-3-(((2,5-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2712849.png)